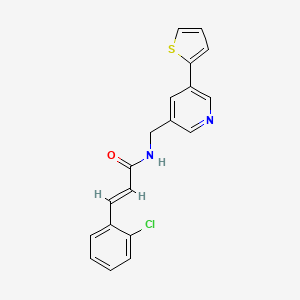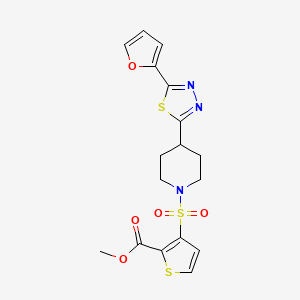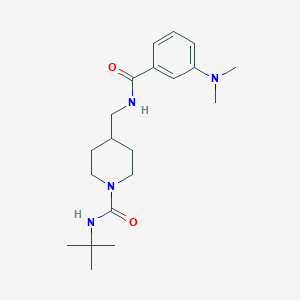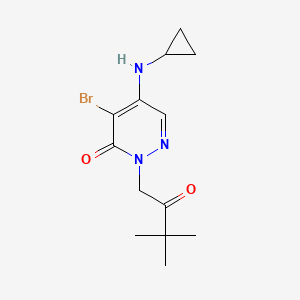![molecular formula C16H20FN5O2S B2477385 ({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine CAS No. 2415488-20-7](/img/structure/B2477385.png)
({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: is a complex organic compound featuring a pyridazine ring substituted with a fluorophenyl group, an azetidine ring, and a sulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of ({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: can be compared with other similar compounds, such as:
Pyridazine derivatives: Known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pyridazinone derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.
特性
IUPAC Name |
N-(dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2S/c1-20(2)25(23,24)21(3)14-10-22(11-14)16-9-8-15(18-19-16)12-4-6-13(17)7-5-12/h4-9,14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESMUJWIAHJVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2477305.png)



![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2477312.png)

![1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2477316.png)

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)


